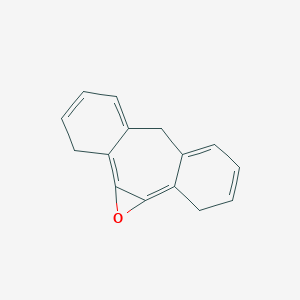

5H-Dibenzo(a,d)cycloheptene-10,11-oxide

Description

Propriétés

IUPAC Name |

3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1,4,7,9,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14(12)16-15/h1-6H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZGDBJFHDKEDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C1=C3C(=C4CC=CC=C4C2)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167153 |

Source

|

| Record name | 5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16145-11-2 |

Source

|

| Record name | 5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016145112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 10,11-epoxy-5H-dibenzo[a,d]cycloheptene

The following technical guide is structured to provide a rigorous, field-validated analysis of 10,11-epoxy-5H-dibenzo[a,d]cycloheptene , focusing on its synthesis, reactivity, and role in pharmaceutical metabolism.

CAS Registry Note & Structural Disambiguation [1]

Executive Summary & Registry Critical Alert

Target Molecule: 10,11-epoxy-5H-dibenzo[a,d]cycloheptene (Dibenzosuberene Oxide)

Molecular Formula:

CRITICAL REGISTRY ALERT: The CAS number 1210-34-0 provided in the topic request officially corresponds to 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberol), the alcohol derivative. The epoxide (the subject of this guide) is a distinct chemical entity, often encountered as a reactive metabolite or synthetic intermediate.

-

CAS 1210-34-0: Dibenzosuberol (Alcohol,

) -

Target Topic: Dibenzosuberene Oxide (Epoxide,

)

This guide focuses on the Epoxide as requested by the chemical name, while referencing the Alcohol (1210-34-0) where relevant as a downstream product or impurity.

Chemical Identity & Structural Analysis

The 10,11-epoxy-5H-dibenzo[a,d]cycloheptene core is a tricyclic system characterized by a central seven-membered ring fused to two benzene rings. Unlike the flexible parent alkane (dibenzosuberane), the epoxide ring introduces significant ring strain and conformational rigidity.

| Property | Specification (Epoxide) | Specification (Alcohol - CAS 1210-34-0) |

| Structure | Tricyclic Epoxide (Oxirane fused) | Tricyclic Secondary Alcohol |

| Formula | ||

| Hybridization | C10, C11: | C10, C11: |

| Reactivity | High (Electrophilic, Acid-labile) | Moderate (Nucleophilic OH) |

| Key Role | Reactive Metabolite / Intermediate | API Impurity / Synthetic Precursor |

3D Conformational Insight: The central cycloheptene ring adopts a distorted boat conformation. The epoxide oxygen is pseudo-equatorial, creating steric strain that drives its high reactivity toward nucleophiles (e.g., water, glutathione) and acid-catalyzed rearrangement.

Synthesis & Production Methodologies

The synthesis of the epoxide is achieved via the Prilezhaev reaction, oxidizing the parent alkene (dibenzosuberene) with a peroxy acid.

Protocol A: Epoxidation via m-CPBA

-

Precursor: 5H-Dibenzo[a,d]cycloheptene (Dibenzosuberene).

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

-

Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of dibenzosuberene in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). -

Addition: Cool to 0°C. Add 1.2 eq of m-CPBA portion-wise to control the exotherm.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 3–5 hours. Monitor via TLC (Hexane/EtOAc 9:1); the epoxide is more polar than the alkene.

-

Work-up (Critical for Stability):

-

Quench with saturated aqueous

(to reduce excess peroxide). -

Wash organic layer with saturated

( -

Wash with brine, dry over

, and concentrate in vacuo at

-

-

Purification: Recrystallization from cyclohexane or rapid flash chromatography (silica gel treated with 1%

to prevent acid hydrolysis).

Reactivity & Metabolic Fate

The epoxide is a pivotal intermediate in the metabolism of tricyclic drugs like Cyclobenzaprine and Carbamazepine analogs. Its fate is dictated by pH and enzymatic environment.

Pathway 1: Hydrolysis (Epoxide Hydrolase)

In biological systems (rat liver microsomes), the epoxide is hydrated by microsomal epoxide hydrolase (mEH) to form trans-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-10,11-diol . This diol is often conjugated and excreted.

Pathway 2: Acid-Catalyzed Rearrangement (Meinwald Rearrangement)

Under acidic conditions (or Lewis acid catalysis, e.g.,

Visualizing the Reaction Pathways:

Figure 1: Synthesis, metabolic hydrolysis, and acid-catalyzed rearrangement pathways of the 10,11-epoxide.[2][3][4][5][6][7][8][9][10]

Safety, Toxicology & Handling

Hazard Classification:

-

Genotoxicity: Unlike the K-region epoxides of polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene), the 10,11-epoxide of dibenzocycloheptene derivatives (and related drugs like Carbamazepine) is generally considered non-mutagenic in Ames tests (Salmonella typhimurium strains TA 1535, 1537, 1538).

-

Reactivity: The compound is a skin and eye irritant. It is an alkylating agent, though of lower potency than acyclic epoxides.

Handling Protocol:

-

Storage: Store at -20°C under argon. The epoxide is unstable at room temperature over long periods (weeks), rearranging to the aldehyde or polymerizing.

-

PPE: Double nitrile gloves, chemical safety goggles, and fume hood operation are mandatory.

-

Spill Cleanup: Treat spills with aqueous sodium bisulfite (to quench) followed by dilute sodium hydroxide.

Analytical Characterization

To validate the synthesis of the epoxide vs. the alcohol (CAS 1210-34-0), use the following markers:

| Method | Epoxide Signal (Expected) | Alcohol Signal (CAS 1210-34-0) |

| 1H NMR | ||

| IR | ~1240 cm | ~3300–3400 cm |

| Mass Spec | m/z 208 | m/z 210 |

References

-

Belvedere, G., et al. (1975). Identification of Cyclobenzaprine-10,11-Epoxide and other Metabolites after Incubation of Cyclobenzaprine with Rat Liver Microsomes. Xenobiotica. Link

-

Bellucci, G., et al. (1989). Product enantioselectivity in the microsomal epoxide hydrolase catalyzed hydrolysis of 10,11-dihydro-10,11-epoxy-5H-dibenzo[a,d]cycloheptene. Journal of Organic Chemistry. Link

-

Glatt, H. R., et al. (1975). Epoxides metabolically produced from some known carcinogens and from some clinically used drugs. I. Differences in mutagenicity. International Journal of Cancer. Link

-

Cheméo. Chemical Properties of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (CAS 1210-34-0). Link[2]

-

Wong, Y., et al. (2022). Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol. Journal of Organic Chemistry. Link

Sources

- 1. C15H12Oとは何? わかりやすく解説 Weblio辞書 [weblio.jp]

- 2. prepchem.com [prepchem.com]

- 3. 10,11-DIHYDRO-5 H-DIBENZO[A,D]CYCLOHEPTENE | 833-48-7 [chemicalbook.com]

- 4. 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene (CAS 833-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Reactivity and crystal structure of 10,11 -dihdro-10,11-epoxy-5H-dibenzo[a,d]cycloheptene. A comparison with cis-stilbene oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 10. The low reactivity of 5H-dibenzo[a, d]cycloheptene 10,11-oxide in microsomal epoxide hydrolase catalysed hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between dibenzosuberone and dibenzosuberene oxide

Comparative Analysis of Tricyclic Scaffolds in Medicinal Chemistry

Executive Summary

This technical guide delineates the structural, chemical, and pharmacological distinctions between Dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one) and Dibenzosuberene Oxide (10,11-epoxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene).

While both compounds share the tricyclic dibenzocycloheptene backbone, they represent fundamentally different chemical entities in drug development:

-

Dibenzosuberone is a stable ketone scaffold , serving as the primary precursor for the synthesis of first-generation tricyclic antidepressants (TCAs) like Amitriptyline and Nortriptyline.[1]

-

Dibenzosuberene Oxide is a reactive epoxide intermediate , typically encountered during the oxidative metabolism of dibenzosuberene derivatives or used in advanced synthetic rearrangements (e.g., Meinwald rearrangement) to access functionalized polycyclic systems.

Part 1: Structural & Physicochemical Divergence[2]

The core difference lies in the functionalization of the central seven-membered ring. Dibenzosuberone features a carbonyl group at C5 and a saturated C10-C11 bridge (typically), whereas Dibenzosuberene Oxide features an oxirane ring fused at the C10-C11 position.

Comparative Data Table

| Feature | Dibenzosuberone | Dibenzosuberene Oxide |

| CAS Number | 1210-35-1 (Saturated bridge) | 10,11-Epoxy-analog (Specific CAS varies by isomer) |

| IUPAC Name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | 1a,10b-dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxirene |

| Core Functionality | Ketone (C=O) at C5 | Epoxide (C-O-C) at C10-C11 |

| Hybridization (Bridge) | C10/C11 are | C10/C11 are |

| Geometry | Puckered, butterfly-like conformation | Rigidified by the three-membered oxirane ring |

| Primary Reactivity | Nucleophilic addition at C5 (Grignard) | Ring-opening nucleophilic attack at C10/C11 |

| Pharmacological Role | Pro-drug Scaffold (Precursor) | Metabolite / Reactive Intermediate |

Structural Visualization

The following diagram illustrates the structural relationship and the numbering system of the tricyclic core.

Caption: Structural evolution from the stable ketone scaffold (Dibenzosuberone) to the reactive epoxide (Dibenzosuberene Oxide).

Part 2: Synthetic Utility & Reactivity Profiles

Dibenzosuberone: The Electrophilic Carbonyl

Dibenzosuberone is chemically defined by the reactivity of its C5 ketone. It is resistant to hydrolysis but highly susceptible to nucleophilic attack.

-

Mechanism: The carbonyl carbon is an electrophile.

-

Key Reaction: Grignard addition. This is the industrial route to Amitriptyline . The ketone reacts with 3-(dimethylamino)propylmagnesium chloride, followed by acid-catalyzed dehydration.

-

Friedel-Crafts Synthesis: The scaffold itself is typically constructed via intramolecular Friedel-Crafts cyclization of 2-phenethylbenzoic acid derivatives using Polyphosphoric Acid (PPA).

Dibenzosuberene Oxide: The Strained Ring

Dibenzosuberene oxide is defined by the high ring strain of the epoxide fused to the seven-membered ring.

-

Mechanism: The epoxide oxygen acts as a Lewis base, while the carbons are electrophilic.

-

Meinwald Rearrangement: Under Lewis acid catalysis (e.g.,

), the epoxide undergoes rearrangement to form formyl- or keto-substituted derivatives, often contracting the ring or migrating substituents. -

Metabolic Relevance: In biological systems, the "oxide" (epoxide) is often formed by Cytochrome P450 enzymes acting on the C10-C11 double bond. This mimics the metabolism of Carbamazepine to Carbamazepine-10,11-epoxide. These epoxides are electrophilic and can bind to DNA unless detoxified by Epoxide Hydrolase into a trans-diol.

Part 3: Experimental Protocols

Protocol A: Synthesis of Dibenzosuberone (Friedel-Crafts Cyclization)

Note: This protocol establishes the ketone scaffold from an open-chain precursor.

-

Reagents: 2-Phenethylbenzoic acid (1.0 eq), Polyphosphoric Acid (PPA, excess).

-

Setup: Flame-dried round-bottom flask equipped with a mechanical stirrer.

-

Procedure:

-

Charge the flask with PPA and heat to 60°C to lower viscosity.

-

Add 2-Phenethylbenzoic acid portion-wise over 30 minutes.

-

Increase temperature to 100°C and stir for 3 hours. Criticality: Higher temperatures may cause polymerization; lower temperatures result in incomplete cyclization.

-

Quench: Pour the hot reaction mixture slowly onto crushed ice/water (500 mL) with vigorous stirring. The PPA is viscous and requires time to hydrolyze.

-

Extraction: Extract the aqueous slurry with Dichloromethane (

, 3x). -

Purification: Wash organic layer with 10%

(to remove unreacted acid), then Brine. Dry over

-

-

Validation: IR spectrum should show a strong C=O stretch at ~1670

.

Protocol B: Synthesis of Dibenzosuberene Oxide (Prilezhaev Epoxidation)

Note: This protocol converts the alkene (Dibenzosuberene) to the epoxide.

-

Reagents: Dibenzosuberene (1.0 eq), meta-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

-

Setup: 250 mL flask, inert atmosphere (

), ice bath (0°C). -

Procedure:

-

Dissolve Dibenzosuberene in DCM. Cool to 0°C.

-

Addition: Add mCPBA slowly (solid addition) to control the exotherm. Causality: Rapid addition can lead to over-oxidation or ring-opening side reactions due to generated heat.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup (Critical): The byproduct is m-chlorobenzoic acid. Filter off any precipitate. Wash the filtrate with 10%

(to quench excess peroxide), then saturated -

Isolation: Dry over

and concentrate in vacuo.

-

-

Validation:

-NMR will show the disappearance of the alkene protons (typically

Part 4: Pathway Visualization

The following diagram maps the divergent pathways of these two compounds, highlighting the synthesis of Amitriptyline (from the ketone) versus the metabolic fate (from the epoxide).

Caption: Divergent fates: The ketone (left) leads to therapeutic agents; the epoxide (right) represents a reactive branch point requiring detoxification.

References

-

Synthesis of Dibenzosuberone

-

Epoxide Reactivity & Rearrangement

-

Metabolic Context (Epoxide Hydrolase)

-

Amitriptyline Synthesis

- Title: Amitriptyline | Compound Summary.

- Source: PubChem.

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of dibenzo[1,4]dioxan by a Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arene Oxides as Intermediates in the Metabolism of Aromatic Substrates: Alkyl and Oxygen Migrations during Isomerization of Alkylated Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Characterization of 5H-Dibenzo[a,d]cycloheptene-10,11-oxide

Abstract

This application note details the Gas Chromatography-Mass Spectrometry (GC-MS) behavior of 5H-dibenzo[a,d]cycloheptene-10,11-oxide (CAS: 10,11-epoxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene). As a primary oxidative metabolite of cyclobenzaprine and related tricyclic antidepressants, accurate identification of this epoxide is critical for metabolic profiling and impurity analysis. This guide addresses the molecule's thermal instability, providing a validated protocol to distinguish the native epoxide from its thermal rearrangement product, dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one).

Introduction & Chemical Context

The 10,11-oxide derivative of 5H-dibenzo[a,d]cycloheptene represents a reactive epoxide intermediate.[1] In Electron Ionization (EI) MS, aromatic epoxides are prone to isomerization into their corresponding carbonyl isomers (ketones or aldehydes) prior to fragmentation.

For this specific molecule (

Key Chemical Properties

| Property | Specification |

| Formula | |

| Molecular Weight | 208.26 g/mol |

| Precursor | Cyclobenzaprine, Dibenzosuberene |

| Major Isobaric Interference | Dibenzosuberone (Ketone isomer) |

Experimental Protocol

Sample Preparation

To minimize catalytic degradation, avoid acidic solvents.

-

Extraction: Liquid-liquid extraction using ethyl acetate or MTBE at neutral pH (7.4).

-

Drying: Evaporate under nitrogen stream at ambient temperature (do not heat >35°C).

-

Reconstitution: Dissolve residue in anhydrous toluene or isooctane. Avoid methanol, as it can induce ring opening in the injector.

GC-MS Conditions

Note: The use of a Programmable Temperature Vaporizing (PTV) inlet is recommended to prevent thermal rearrangement.

| Parameter | Setting | Rationale |

| Inlet | PTV (Cold Splitless) or Split/Splitless | PTV minimizes thermal shock. If using S/SL, keep temp < 250°C. |

| Inlet Temp (PTV) | 60°C (0.1 min) | Rapid transfer after solvent venting prevents degradation. |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase reduces catalytic activity. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow for optimal separation. |

| Oven Program | 80°C (1 min) | Fast ramp minimizes residence time. |

| Transfer Line | 280°C | Prevent condensation. |

| Ion Source | EI, 70 eV, 230°C | Standard ionization energy. |

| Scan Range | m/z 50 – 350 | Covers parent and lower fragments. |

Results: Fragmentation Analysis

Mass Spectral Fingerprint

The mass spectrum of 5H-dibenzo[a,d]cycloheptene-10,11-oxide is dominated by the stability of the tricyclic aromatic system.

| m/z (Ion) | Relative Abundance | Identity/Mechanism |

| 208 | 40-60% | Molecular Ion ( |

| 180 | 100% (Base Peak) | |

| 179 | 80-95% | |

| 178 | 40-50% | |

| 165 | 30-40% | Fluorenyl Cation . Ring contraction of the central 7-membered ring. |

| 152 | 15-25% | Biphenylene . Loss of |

| 89 | 10-20% | Benzene-ring fragment . Typical aromatic background.[2][3] |

Mechanistic Pathway

The fragmentation proceeds via two competing pathways:

-

Isomerization Pathway (Dominant): The epoxide ring opens to form the ketone (dibenzosuberone). This species ejects CO (28 Da) to form the dihydroanthracene-like cation (m/z 180).

-

Direct Cleavage: Direct loss of the epoxide oxygen or CHO radical.

Visualization of Fragmentation Pathways

The following diagram illustrates the critical transition from the epoxide parent to the diagnostic fluorenyl cation.

Figure 1: EI-MS Fragmentation pathway of 5H-Dibenzo[a,d]cycloheptene-10,11-oxide showing the dominant CO loss channel.[4]

Discussion: The Thermal Degradation Trap

The Artifact Problem

Researchers often misidentify the epoxide as the ketone because the epoxide converts to the ketone in the GC inlet. Both have a molecular weight of 208 and share the base peak m/z 180.

Differentiation Strategy

To confirm the presence of the epoxide versus the ketone , use the following logic:

-

Retention Time (RT): On a non-polar column (DB-5/HP-5), the epoxide elutes slightly earlier than the ketone due to the strained 3-membered ring being more compact and slightly less polar than the carbonyl.

-

Peak Tailing: The epoxide often shows broader tailing due to interaction with active sites in the column.

-

m/z 191/192 Presence: The epoxide may show a small peak at m/z 192 (M-16) or m/z 191 depending on hydride shifts, whereas the ketone rarely shows M-16.

-

Derivatization Check (Validation Step):

-

Treat the sample with methoxyamine hydrochloride (

). -

Ketone: Will form a methoxime derivative (Shift +29 Da

m/z 237). -

Epoxide: Will generally not react or will undergo ring opening to a chlorohydrin if HCl is present, yielding a distinct mass shift (M+36).

-

Validation Workflow

Use this flowchart to validate your peak identification.

Figure 2: Decision tree for distinguishing labile epoxides from stable ketone isomers.

References

-

Stănescu, M. D., et al. (2006).[4] Mass Spectrum Fragmentation of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one. Revue Roumaine de Chimie, 51(7-8), 669–673.[4]

-

Hucker, H. B., et al. (1978). Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man.[5] Drug Metabolism and Disposition, 6(6), 659-672.

-

Belvedere, G., et al. (1976). Epoxides metabolically produced from some known carcinogens and from some clinically used drugs.[6] Xenobiotica, 6(12), 701-710. (Demonstrates the stability and mutagenicity testing of the 10,11-oxide).

-

NIST Chemistry WebBook. (2023). Mass Spectrum of Dibenzosuberone (Isomer Reference). National Institute of Standards and Technology.[7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ugto.mx [ugto.mx]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Epoxides metabolically produced from some known carcinogens and from some clinically used drugs. I. Differences in mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dibenzosuberone [webbook.nist.gov]

- 8. Dibenzothiophene, 5-oxide [webbook.nist.gov]

Application Note: Kinetic Profiling of Microsomal Epoxide Hydrolase (mEH) Using Dibenzo[a,l]pyrene Epoxides

Executive Summary

Microsomal Epoxide Hydrolase (mEH; EPHX1, EC 3.3.2.[1]9) is a critical biotransformation enzyme localized primarily in the endoplasmic reticulum.[2] It plays a dual role in toxicology: detoxifying reactive epoxides generated by Cytochrome P450s and, paradoxically, bioactivating polycyclic aromatic hydrocarbons (PAHs) into highly carcinogenic diol-epoxides.

This Application Note details the protocol for assaying mEH activity using Dibenzo[a,l]pyrene-11,12-oxide (DBP-11,12-oxide) . Among dibenzo compounds, Dibenzo[a,l]pyrene (DBP) is the most potent carcinogen, and its hydrolysis by mEH is the rate-limiting step in the formation of the ultimate carcinogen, the fjord-region diol-epoxide. This protocol utilizes High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), offering superior sensitivity over radiometric or spectrophotometric methods for this lipophilic substrate.

Mechanistic Background

The hydrolysis of DBP-11,12-oxide by mEH follows a two-step catalytic mechanism involving a covalent ester intermediate. Unlike Soluble Epoxide Hydrolase (sEH), which prefers trans-epoxides, mEH exhibits high specificity for cis-epoxides on cyclic systems and large PAH structures.

Enzymatic Pathway

The reaction converts the hydrophobic epoxide into a more polar trans-dihydrodiol. While generally a detoxification step, for DBP, this diol serves as the precursor for secondary epoxidation by CYP1A1/1B1, leading to the highly mutagenic diol-epoxide.

Figure 1: Catalytic pathway of mEH-mediated hydrolysis of DBP-oxide. The Asp226 residue performs the initial nucleophilic attack.

Experimental Design & Validation Strategy

Critical Parameters

-

Buffer Selection: mEH has a broad pH optimum (pH 7.4 – 9.0). While pH 9.0 yields maximal

for styrene oxide, pH 7.4 (Phosphate or Tris-HCl) is recommended for DBP assays to maintain physiological relevance regarding membrane stability and lipophilic substrate partitioning. -

Substrate Solubility: Dibenzo compounds are extremely lipophilic. The substrate must be dissolved in DMSO or Acetonitrile. The final organic solvent concentration in the assay must remain <1% (v/v) to prevent enzyme inhibition or membrane disruption.

-

Specificity Control: To validate that hydrolysis is mEH-mediated (and not spontaneous or sEH-driven), use Valpromide (a specific mEH inhibitor) or 1,1,1-trichloropropene 2,3-oxide (TCPO) .

Equipment & Reagents

| Component | Specification | Purpose |

| Enzyme Source | Human/Rat Liver Microsomes or Recombinant hEPHX1 | Source of mEH. |

| Substrate | Dibenzo[a,l]pyrene-11,12-oxide | Target analyte.[3] |

| Internal Standard | Benzo[a]pyrene-7,8-diol | Normalization of extraction efficiency. |

| Stop Solution | Ethyl Acetate (cold) | Quenches reaction & extracts metabolites. |

| Inhibitor | Valpromide (1 mM stock) | Negative control for specificity. |

| Detection | HPLC-FLD | Ex: 310 nm / Em: 410 nm (Optimized for DBP diols). |

Detailed Protocol: HPLC-FLD Assay

Phase 1: Preparation

-

Substrate Stock: Prepare a 10 mM stock solution of DBP-11,12-oxide in anhydrous DMSO. Aliquot and store at -80°C. Protect from light (PAHs are photodegradable).

-

Microsome Activation: Thaw liver microsomes on ice. Dilute to 1.0 mg/mL protein in Tris-HCl buffer (100 mM, pH 7.4).

-

Note: Adding 0.1% BSA can help solubilize the lipophilic substrate but may bind the product; omitting BSA is preferred for extraction efficiency unless aggregation occurs.

-

Phase 2: Enzymatic Incubation

-

Pre-incubation: In glass tubes (to minimize plastic adsorption), mix:

-

180 µL Tris-HCl Buffer (100 mM, pH 7.4)

-

20 µL Microsomal protein (Final conc: 0.1 mg/mL)

-

Optional: Add 2 µL Valpromide (inhibitor) to control tubes.

-

Incubate at 37°C for 5 minutes.

-

-

Reaction Start: Initiate reaction by adding 2 µL of DBP-11,12-oxide stock (Final conc: 10–100 µM). Vortex gently.

-

Incubation: Incubate at 37°C with shaking (400 rpm) for 10–20 minutes .

-

Critical: The reaction must remain in the linear phase. Do not exceed 15% substrate depletion.

-

Phase 3: Extraction & Termination

-

Quenching: Add 1.0 mL of ice-cold Ethyl Acetate containing the Internal Standard. Vortex vigorously for 30 seconds.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Drying: Transfer the upper organic layer (containing the diol product) to a fresh amber vial. Evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the residue in 100 µL of Methanol:Water (50:50).

Phase 4: HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water (0.1% Formic Acid)

-

B: Acetonitrile

-

-

Gradient: 50% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence (Ex: 310 nm, Em: 410 nm). Note: Verify excitation maxima for the specific DBP-diol isomer using a scanning fluorometer if available.

Workflow Visualization

Figure 2: Step-by-step workflow for the mEH kinetic assay using Dibenzo[a,l]pyrene oxide.

Data Analysis & Interpretation

Calculation of Specific Activity

Calculate the velocity (

Units: nmol/min/mg protein.

Kinetic Profiling

To determine

-

Self-Validation Check: If the Eadie-Hofstee plot is non-linear, consider substrate inhibition or the presence of multiple binding sites, which is common for mEH with bulky PAH substrates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal | Substrate photodegradation. | Perform all steps in low light/amber tubes. |

| High Background | Spontaneous hydrolysis.[4] | Run a "No Enzyme" control; subtract this rate (usually <1% for DBP-oxide). |

| Poor Recovery | Lipophilic adsorption to plastic. | Use silanized glass tubes; increase extraction volume. |

| Inconsistent Data | DMSO concentration >1%. | Reduce stock volume; ensure DMSO is <1% v/v. |

References

-

Arand, M., et al. (2003). "Structure, function and inhibition of epoxide hydrolases." Archives of Toxicology. Link

-

Guengerich, F. P. (1982). "Microsomal epoxide hydrolase."[1][2][5][6][7][8][9] Reviews in Biochemical Toxicology. Link

-

Morisseau, C., et al. (2011). "Development of fluorescent substrates for microsomal epoxide hydrolase and application to inhibition studies." Analytical Biochemistry. Link

-

Dreze, M., et al. (2020). "Development of potent inhibitors of the human microsomal epoxide hydrolase."[2][7] Journal of Medicinal Chemistry. Link

-

Yang, S. K., & Gelboin, H. V. (1976). "Microsomal mixed-function oxidases and epoxide hydratase convert benzo(a)pyrene stereospecifically to optically active dihydroxydihydrobenzo(a)pyrenes."[5] Biochemical Pharmacology. Link

Sources

- 1. Microsomal epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 2. Development of potent inhibitors of the human microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microsomal mixed-function oxidases and epoxide hydratase convert benzo(a)pyrene stereospecifically to optically active dihydroxydihydrobenzo(a)pyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. excli.de [excli.de]

- 7. Inhibition of microsomal epoxide hydrolases by ureas, amides, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorometric microassay to quantify microsomal epoxide hydrolase in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Note & Protocol: A Photochemical Approach to High-Purity Pentacene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pentacene and a Modern Synthetic Strategy

Pentacene, a polycyclic aromatic hydrocarbon with five linearly-fused benzene rings, stands as a benchmark organic semiconductor.[1][2] Its exceptional charge carrier mobility has cemented its role in the advancement of organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices.[1][3] However, the practical application of pentacene is often hampered by its low solubility in common organic solvents and its sensitivity to light and air, which complicates its synthesis and purification.[1]

Historically, the synthesis of pentacene has been approached through various methodologies, including the Elbs reaction and reductions of pentacene-6,13-dione.[4] While these methods are foundational, they can involve harsh reaction conditions, elevated temperatures, and challenging purification procedures.[1] Modern synthetic strategies have increasingly focused on the use of soluble precursors that can be converted to pentacene under mild conditions, often photochemically. This approach offers significant advantages in terms of processability, purity of the final product, and the ability to form thin films.

While a variety of precursors can be envisioned for the synthesis of complex polycyclic aromatic hydrocarbons, this guide will focus on a well-established and efficient photochemical route starting from a diketone precursor, specifically 6,13-dihydro-6,13-ethanopentacene-15,16-dione. This method provides a reliable pathway to high-purity pentacene and serves as an excellent case study in modern synthetic organic chemistry.[5][6]

The Photochemical Synthesis of Pentacene: Mechanism and Rationale

The conversion of a diketone precursor to pentacene is a photodecarbonylation reaction, often referred to as the Strating-Zwanenburg reaction.[7][8] This process involves the light-induced expulsion of two carbon monoxide molecules to yield the final pentacene structure.

Reaction Pathway

The overall transformation can be depicted as follows:

Figure 1: A simplified diagram of the photochemical conversion of a diketone precursor to pentacene with the expulsion of carbon monoxide.

The reaction is initiated by the absorption of light by the α-diketone precursor, which promotes it to an excited state. This excited molecule then undergoes a sequential loss of two carbon monoxide molecules to form the highly conjugated pentacene system. The reaction is typically carried out in an inert solvent and under an inert atmosphere to prevent the photo-oxidation of the newly formed pentacene.[5][6]

Critical Experimental Considerations

-

Wavelength of Light: The choice of irradiation wavelength is crucial. It should correspond to an absorption band of the diketone precursor to ensure efficient excitation. For 6,13-dihydro-6,13-ethanopentacene-15,16-dione, light of around 460 nm is effective.[5][6]

-

Atmosphere: The presence of oxygen is highly detrimental to the synthesis. Pentacene in its excited triplet state can sensitize the formation of singlet oxygen, which then readily reacts with ground-state pentacene to form the 6,13-endoperoxide, an undesired byproduct.[5][6] Therefore, the reaction must be performed under an inert atmosphere, such as argon or nitrogen.

-

Solvent: The choice of solvent is important for precursor solubility and to facilitate the reaction. Toluene is a commonly used solvent for this photochemical reaction.[5]

Experimental Protocol: Photochemical Synthesis of Pentacene

This protocol details the synthesis of pentacene from the α-diketone precursor, 6,13-dihydro-6,13-ethanopentacene-15,16-dione.

Materials and Reagents

| Reagent | Grade | Supplier |

| 6,13-dihydro-6,13-ethanopentacene-15,16-dione | Synthesis Grade | (Specify) |

| Toluene | Anhydrous, ≥99.8% | (Specify) |

| Argon or Nitrogen Gas | High Purity (99.99%) | (Specify) |

Equipment

-

Photoreactor equipped with a suitable lamp (e.g., a 460 nm LED array or a filtered mercury lamp)

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas line (Ar or N₂) with a bubbler

-

Filtration apparatus (Büchner funnel and flask)

-

Standard laboratory glassware

Step-by-Step Procedure

Figure 2: A step-by-step workflow for the photochemical synthesis of pentacene.

-

Preparation: In a Schlenk flask, dissolve a specific amount of 6,13-dihydro-6,13-ethanopentacene-15,16-dione in anhydrous toluene. The concentration should be optimized based on the reactor geometry and light source.

-

Inert Atmosphere: Thoroughly degas the solution by bubbling argon or nitrogen through it for at least 30 minutes to remove any dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Photolysis: Place the flask in the photoreactor and begin irradiation with a 460 nm light source while stirring vigorously.

-

Reaction Monitoring: The reaction progress can be monitored visually. The initial yellow solution will turn into a fluorescent orange-pink color, and shortly after, a purple precipitate of pentacene will begin to form.[5] The reaction is typically complete when the solution becomes colorless, which usually takes around 30-40 minutes.[5]

-

Isolation: Once the reaction is complete, turn off the light source and stop the stirring. Collect the purple precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with fresh toluene to remove any unreacted precursor or soluble impurities, followed by a wash with a low-boiling-point non-polar solvent like hexane to facilitate drying.

-

Final Product: Dry the deep blue-purple solid under vacuum to obtain high-purity pentacene. A yield of around 74% can be expected with this method.[5]

Purification and Characterization

While the photochemical method yields a relatively pure product, further purification may be necessary for high-performance electronic applications.

Purification

-

Sublimation: Gradient sublimation under high vacuum is the most common and effective method for purifying pentacene.[1] This technique separates pentacene from less volatile impurities and allows for the growth of single crystals.

Characterization

The identity and purity of the synthesized pentacene should be confirmed by standard analytical techniques:

| Technique | Expected Results |

| UV-Vis Spectroscopy | In a suitable solvent like o-dichlorobenzene, pentacene exhibits characteristic absorption maxima around 501, 537, and 582 nm.[1] |

| Mass Spectrometry | The molecular ion peak [M⁺] should be observed at m/z = 278, corresponding to the molecular weight of pentacene.[1] |

| ¹H NMR Spectroscopy | Due to its low solubility, obtaining a high-quality ¹H NMR spectrum can be challenging. However, in suitable deuterated solvents, the characteristic aromatic proton signals can be observed. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic C-H and C=C stretching and bending vibrations for the polycyclic aromatic system. |

Conclusion

The photochemical synthesis of pentacene from a diketone precursor offers a robust and efficient route to this important organic semiconductor. The mild reaction conditions and the in-situ precipitation of the product contribute to the high purity of the final material. By carefully controlling the experimental parameters, particularly the exclusion of oxygen, researchers can reliably produce high-quality pentacene suitable for a wide range of applications in organic electronics and materials science. This method exemplifies a modern approach to organic synthesis, prioritizing efficiency, purity, and processability.

References

-

Yamada, T., et al. (2005). Photochemical synthesis of pentacene and its derivatives. Chemistry – A European Journal, 11(21), 6212-6219. [Link]

-

Pichierri, F. (2006). Pentacene. Molecule of the Month. [Link]

-

Zhao, Y., et al. (2008). Photochemical synthesis of 2,3,9,10-tetrabromopentacene : its unusual photodimerization. Organic & Biomolecular Chemistry, 6(23), 4448-4452. [Link]

-

Yamada, T., et al. (2005). Photochemical Synthesis of Pentacene and its Derivatives. Request PDF. [Link]

-

Bettinger, H. F., et al. (2009). Synthesis, Stability, and Photochemistry of Pentacene, Hexacene, and Heptacene: A Matrix Isolation Study. Request PDF. [Link]

-

Becerril, H. A., et al. (2012). An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor. Materials, 5(4), 637-646. [Link]

-

Kiguchi, M., et al. (2006). In situ preparation, electrical and surface analytical characterization of pentacene thin film transistors. Applied Physics Letters, 88(21), 212101. [Link]

-

Gaur, M., et al. (2012). Synthesis & Characterization of Pentacene for Organic Thin Film Transistors. International Journal of Applied Information Systems, 3(5), 1-4. [Link]

-

Anthony, J. E., et al. (2005). Synthesis and Characterization of Electron-Deficient Pentacenes. Organic Letters, 7(16), 3577-3580. [Link]

-

Mauldin, C. (2009). Thin Film Formation of a Solution Processed Pentacene. EECS Department, University of California, Berkeley, Technical Report No. UCB/EECS-2009-72. [Link]

-

Wikipedia. (2023). Pentacene. [Link]

Sources

- 1. An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In situ preparation, electrical and surface analytical characterization of pentacene thin film transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentacene - Wikipedia [en.wikipedia.org]

- 5. Photochemical synthesis of pentacene and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical synthesis of 2,3,9,10-tetrabromopentacene : its unusual photodimerization - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/B814986K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Preparation of trans-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-10,11-diol

Application Note: High-Purity Preparation of trans-10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-10,11-diol

Abstract & Scope

This application note details the synthetic protocol for the preparation of trans-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-10,11-diol (hereafter referred to as the trans-diol). This compound serves as a critical reference standard in the metabolic profiling of tricyclic antidepressants (TCAs) such as cyclobenzaprine and amitriptyline, where the 10,11-diol moiety represents a major oxidative metabolic pathway.

The method utilizes a two-step sequence: stereoselective epoxidation of the parent alkene followed by acid-catalyzed nucleophilic ring opening. This route is preferred over direct oxidation (e.g., KMnO₄/OsO₄) which typically yields the cis-isomer.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the principle of anti-dihydroxylation .[1] The rigid tricyclic alkene, 5H-dibenzo[a,d]cycloheptene, is first converted to its epoxide. Subsequent hydrolysis under acidic conditions proceeds via an S_N2 mechanism, where water attacks the protonated epoxide from the face opposite the oxygen bridge, ensuring the trans configuration.

Figure 1: Synthetic pathway for the anti-dihydroxylation of dibenzocycloheptene.

Experimental Protocol

Step 1: Epoxidation of 5H-Dibenzo[a,d]cycloheptene

Objective: Isolate the 10,11-epoxide intermediate.

-

Reagents:

-

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5H-dibenzo[a,d]cycloheptene (1.92 g, 10 mmol) in DCM (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add m-CPBA (2.68 g, 12 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alkene (R_f ~0.8). The epoxide typically appears at a lower R_f (~0.5).

-

Quench: Cool to 0°C. Add saturated Na₂S₂O₃ (20 mL) to destroy excess peroxide. Stir vigorously for 15 minutes until the starch-iodide test is negative.

-

Workup: Transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove m-chlorobenzoic acid byproduct. Wash with brine (30 mL).

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Result: The crude epoxide (white solid) is generally sufficiently pure (>95%) for the next step.

-

Step 2: Acid-Catalyzed Hydrolysis to trans-Diol

Objective: Ring-opening of the epoxide to yield the trans-10,11-diol.

-

Reagents:

-

Crude Epoxide (from Step 1)

-

Sulfuric Acid (H₂SO₄), 1M aqueous solution

-

Acetone or Tetrahydrofuran (THF) (as co-solvent)

-

-

Procedure:

-

Setup: Dissolve the crude epoxide in Acetone (30 mL) and add 1M H₂SO₄ (10 mL).

-

Hydrolysis: Heat the mixture to reflux (approx. 60°C) for 3–5 hours. The acid protonates the epoxide oxygen, activating the carbons for nucleophilic attack by water.[1]

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The diol is significantly more polar (R_f ~0.2) than the epoxide.[1]

-

Neutralization: Cool to RT. Carefully neutralize with saturated NaHCO₃ until pH ~7.

-

Extraction: Evaporate most of the acetone under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry combined organics over Na₂SO₄ and concentrate. Purify the residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane) or recrystallization from Ethanol/Water.

-

Process Workflow & Logic

The following diagram illustrates the operational logic, highlighting critical decision points and safety barriers.

Figure 2: Operational workflow for the synthesis of trans-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-10,11-diol.

Characterization & Validation

The identity of the product must be validated against the following criteria. The trans-configuration is confirmed by the coupling constant of the H-10 and H-11 protons in ^1H-NMR.

| Parameter | Expected Data | Notes |

| Appearance | White crystalline solid | |

| ^1H NMR (CDCl₃) | δ ~4.5–5.0 ppm (m, 2H, H-10/H-11) | The methine protons shift downfield significantly compared to the alkene. |

| Stereochemistry | J coupling < 10 Hz | Trans-diaxial coupling typically shows distinct splitting compared to cis. |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ consistent with MW 226.27 | Parent alkene MW is 194.27; Diol adds two -OH groups (+34). |

| Melting Point | Distinct from 5-ol (89°C) | Compare with authentic metabolite standards if available. |

Safety & Handling

-

m-CPBA: Potentially shock-sensitive and a strong oxidizer. Store in a refrigerator. Never distill solvents from mixtures containing m-CPBA.

-

Peroxides: Always test the reaction mixture for peroxides (starch-iodide paper) before concentrating.

-

Solvents: DCM and Benzene (if used for crystallization) are toxic/carcinogenic. Perform all operations in a fume hood.

References

-

Metabolic Context: Hucker, H. B., et al. "Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man." Drug Metabolism and Disposition, 1978. Link

-

Epoxide Hydrolysis: Bellucci, G., et al. "Product enantioselectivity in the microsomal epoxide hydrolase catalyzed hydrolysis of 10,11-dihydro-10,11-epoxy-5H-dibenzo[a,d]cycloheptene." Journal of Organic Chemistry, 1994. Link

-

General Epoxidation Protocol: "Epoxidation, Anti-Dihydroxylation, & Syn-Dihydroxylation of Alkenes." Organic Chemistry Tutorials. Link

-

Physical Properties (Parent): NIST Chemistry WebBook, "10,11-Dihydro-5H-dibenzo[a,d]cycloheptene." Link

Sources

Application Note: Synthesis and NMR Spectroscopic Characterization of 10,11-epoxy-5H-dibenzo[a,d]cycloheptene

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and detailed NMR spectroscopic analysis of 10,11-epoxy-5H-dibenzo[a,d]cycloheptene. This tricyclic epoxide is a key intermediate in the synthesis of various biologically active molecules. This document outlines the synthetic protocol for its precursor, 1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-one, and provides a detailed interpretation of its experimental NMR data. Furthermore, based on established spectroscopic principles and data from closely related analogs, a thorough prediction and interpretation of the ¹H and ¹³C NMR spectra for the title compound are presented. This guide serves as a practical resource for the unambiguous structural elucidation of this important synthetic intermediate.

Introduction: The Significance of the Dibenzocycloheptene Scaffold

The 5H-dibenzo[a,d]cycloheptene core is a privileged structural motif found in a variety of pharmacologically active compounds, including antidepressants and muscle relaxants.[1] The introduction of an epoxide functionality at the 10,11-position creates a versatile intermediate, 10,11-epoxy-5H-dibenzo[a,d]cycloheptene, which can be further elaborated to access a diverse range of novel chemical entities for drug discovery programs.[2] Given the critical role of this compound, its unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. This application note provides a detailed protocol and data interpretation guide for the NMR analysis of this key epoxide intermediate.

Synthesis of the Epoxide Precursor

The target compound, 10,11-epoxy-5H-dibenzo[a,d]cycloheptene, can be synthesized from its corresponding ketone precursor, 1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-one. The synthesis of this epoxy-ketone is achieved through the epoxidation of 5H-dibenzo[a,d]cyclohepten-5-one using meta-chloroperoxybenzoic acid (mCPBA).[2]

Experimental Protocol: Synthesis of 1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-one

-

Dissolution: Dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1 equivalent) in dry dichloromethane (CH₂Cl₂).

-

Epoxidation: Add mCPBA (5 equivalents) to the solution and stir the reaction mixture at room temperature for 16 hours.

-

Work-up: Extract the reaction mixture with a 1 N sodium hydroxide (NaOH) solution. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography using a mixture of hexanes and dichloromethane (1:1) as the eluent to yield the desired epoxy-ketone.[2]

NMR Spectroscopy: A Practical Guide

High-quality NMR spectra are essential for accurate structural determination. The following sections provide detailed protocols for sample preparation and data acquisition.

Sample Preparation Protocol

-

Sample Weighing: Accurately weigh 5-25 mg of the purified compound.[3]

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃), and dissolve the sample in approximately 0.6-0.7 mL of the solvent.[4]

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[5]

-

Internal Standard: The residual proton signal of the deuterated solvent can be used as an internal reference. For CDCl₃, the residual CHCl₃ signal is at 7.26 ppm for ¹H NMR, and the ¹³C signal is at 77.16 ppm.[6]

NMR Data Acquisition Parameters

Acquire the NMR data on a spectrometer with a proton frequency of 400 MHz or higher. The following are suggested parameters for key experiments:

| Experiment | Key Parameters | Purpose |

| ¹H NMR | Spectral Width: 16 ppm, Number of Scans: 16, Relaxation Delay: 2 s | Provides information on the chemical environment and multiplicity of protons. |

| ¹³C NMR | Spectral Width: 250 ppm, Number of Scans: 1024, Proton Decoupling | Determines the number of non-equivalent carbons and their chemical environments. |

| COSY | Spectral Width: 16 ppm (both dimensions), Data Points: 2048x512 | Identifies proton-proton spin-spin coupling networks. |

| HSQC | ¹H Spectral Width: 16 ppm, ¹³C Spectral Width: 180 ppm | Correlates protons with their directly attached carbons. |

| HMBC | ¹H Spectral Width: 16 ppm, ¹³C Spectral Width: 220 ppm | Identifies long-range (2-3 bond) correlations between protons and carbons. |

NMR Data Interpretation

Experimental NMR Data of the Epoxy-Ketone Precursor

The reported NMR data for 1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-one in CDCl₃ are as follows:[2]

¹H NMR (500 MHz, CDCl₃): δ 7.63 (dd, J = 7.5, 1.0 Hz, 2H), 7.56–7.50 (m, 4H), 7.44 (dt, J = 7.5, 1.5 Hz, 2H), 4.46 (s, 2H).

¹³C NMR (125 MHz, CDCl₃): δ 197.9, 138.4, 134.8, 131.4, 129.8, 129.3, 128.4, 61.7.

Predicted NMR Data for 10,11-epoxy-5H-dibenzo[a,d]cycloheptene

The conversion of the ketone at the C5 position to a methylene group (CH₂) will induce predictable changes in the NMR spectrum. The following is a detailed prediction of the ¹H and ¹³C NMR data for the title compound.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H1-H4, H6-H9): The chemical shifts of the aromatic protons are expected to be in the range of δ 7.2-7.5 ppm, similar to the precursor. The complex multiplicity will arise from the coupling between adjacent aromatic protons.

-

Methylene Protons (H5): The protons of the newly formed methylene group at C5 are expected to appear as a singlet or a pair of doublets (if diastereotopic) in the range of δ 3.5-4.5 ppm.

-

Epoxide Protons (H10, H11): The protons on the epoxide ring are predicted to be in the range of δ 3.5-4.5 ppm, likely as a singlet due to their chemical equivalence, similar to the precursor's epoxide protons at 4.46 ppm.[2]

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 125-140 ppm.

-

Methylene Carbon (C5): The C5 methylene carbon is expected to have a chemical shift in the range of δ 30-40 ppm.

-

Epoxide Carbons (C10, C11): The carbons of the epoxide ring are predicted to be in the range of δ 55-65 ppm, consistent with the precursor's epoxide carbons at 61.7 ppm.[2]

Table 1: Predicted ¹H and ¹³C NMR Data for 10,11-epoxy-5H-dibenzo[a,d]cycloheptene

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1, 9 | 7.2-7.5 (m) | 127-130 |

| 2, 8 | 7.2-7.5 (m) | 127-130 |

| 3, 7 | 7.2-7.5 (m) | 128-132 |

| 4, 6 | 7.2-7.5 (m) | 128-132 |

| 4a, 5a | - | 135-140 |

| 5 | 3.5-4.5 (s or ABq) | 30-40 |

| 10, 11 | 3.5-4.5 (s) | 55-65 |

| 9a, 11a | - | 135-140 |

Visualization of Molecular Structure and NMR Correlations

To aid in the structural interpretation, a 2D correlation map can be visualized. The following diagram illustrates the key predicted HMBC correlations for 10,11-epoxy-5H-dibenzo[a,d]cycloheptene.

Caption: Predicted HMBC correlations for 10,11-epoxy-5H-dibenzo[a,d]cycloheptene.

Conclusion

References

-

University of Arizona. (n.d.). NMR Sample Preparation. Retrieved February 25, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (2023, December 2). Dibenzocycloheptene. Retrieved February 25, 2026, from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. Retrieved February 25, 2026, from [Link]

-

NIST. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2021, September 23). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved February 25, 2026, from [Link]

-

Chen, Y.-L., et al. (2022). Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds. ACS Omega, 7(25), 21557-21568. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. Dibenzocycloheptene - Wikipedia [en.wikipedia.org]

- 2. Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0326051) [np-mrd.org]

- 5. Spectral and conformational analysis of deoxyadenosine adducts derived from syn- and anti-Dibenzo[a,l]pyrene diol epoxides: fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Preventing Spontaneous Rearrangement of Dibenzo Epoxides

Core Directive: The "Golden Rules" of Stability

Dibenzo epoxides (such as benzo[a]pyrene diol epoxide, BPDE) are electrophilic, strained ring systems that are thermodynamically unstable. They degrade via two primary pathways: hydrolysis (to tetrols) and rearrangement (to ketones/phenols via the NIH shift).

To maintain integrity (>95% purity), you must adhere to these three non-negotiable rules:

-

Eliminate Protons and Water: Storage solvents must be anhydrous and aprotic . Even trace moisture catalyzes ring opening.

-

Cryogenic Stasis: Spontaneous rearrangement is thermally driven. Store neat solids at -20°C and solutions at -80°C .

-

Thermal Equilibration: Never open a cold vial. Allow it to reach room temperature in a desiccator to prevent atmospheric condensation.

The Science of Instability: Why They Rearrange

Understanding the mechanism is the only way to effectively prevent degradation. The instability is not random; it is a competition between nucleophilic attack (hydrolysis) and intramolecular hydride migration (rearrangement).

The Mechanistic Pathway

The driving force is the relief of ring strain from the epoxide.

-

Acid Catalysis: A proton (from solvent impurities or water) protonates the epoxide oxygen.

-

Carbocation Formation: The C-O bond breaks, forming a transient benzylic carbocation.

-

Bifurcation:

-

Path A (Hydrolysis): In the presence of water, H₂O attacks the carbocation, forming a Tetrol . This is the dominant pathway in "wet" organic solvents.

-

Path B (NIH Shift): In anhydrous conditions, a hydride (H⁻) migrates from the adjacent carbon to the carbocation center, generating a Ketone (which may tautomerize to a phenol).

-

Visualization: Degradation Pathways

Figure 1: The mechanistic bifurcation of epoxide degradation. Path A dominates in the presence of moisture, while Path B (NIH Shift) occurs spontaneously in anhydrous conditions if temperature is not controlled.

Storage & Handling Protocols

Protocol A: Solvent Selection

Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Why DMSO? DMSO is aprotic and polar.[1] Unlike acetone, it has high viscosity and low volatility, preventing concentration changes during handling. However, DMSO is hygroscopic . It will pull water from the air if left uncapped.

-

Why not Acetone/THF? Acetone is volatile (concentration drifts) and often contains trace water. THF can form peroxides, which react destructively with epoxides [1].

| Solvent | Suitability | Risk Factor |

| Anhydrous DMSO | High | Hygroscopic (absorbs water). |

| Anhydrous THF | Low | Peroxide formation; evaporation. |

| Acetone | Medium | Volatility; trace water content. |

| Ethanol/Methanol | Zero | Protic solvents cause rapid solvolysis. |

Protocol B: Thawing and Aliquoting

The "Desiccator Warm-Up" Method:

-

Remove the vial from -80°C storage.

-

Do not open. Place the vial immediately into a desiccator containing active desiccant (e.g., Drierite).

-

Allow to warm to room temperature (approx. 30 mins). Rationale: Opening a cold vial condenses atmospheric water vapor directly into the solvent, initiating Path A (Hydrolysis).

-

Open vial, use immediately, or aliquot into single-use amber vials.

-

Purge headspace with dry Nitrogen or Argon before re-sealing.

Protocol C: Quality Control (QC) Check

Before starting a critical experiment, verify purity.

-

Dilute: Take 1 µL of stock and dilute into 1 mL Acetonitrile.

-

Run HPLC: C18 column, Acetonitrile/Water gradient.

-

Analyze:

-

Epoxide Peak: Late eluting (hydrophobic).

-

Tetrol Peak: Early eluting (hydrophilic).

-

Ketone Peak: Intermediate elution.

-

Acceptance Criteria: >95% Area Under Curve (AUC) for the epoxide peak.

-

Troubleshooting & FAQs

Q1: My epoxide solution has turned yellow. Is it still good?

Status: Likely Degraded. Reasoning: Pure dibenzo epoxides are typically colorless or pale off-white. A distinct yellow or orange color indicates the formation of conjugated systems, such as quinones or phenols, resulting from oxidation or rearrangement [2]. Action: Run a UV-Vis scan. A bathochromic shift (red shift) in absorbance compared to the reference spectrum confirms degradation. Discard if >5% degradation is detected.

Q2: Can I store the stock solution at -20°C instead of -80°C?

Status: Short-term only (<1 month). Reasoning: At -20°C, the activation energy for the NIH shift (rearrangement) can still be overcome over long periods. At -80°C, the molecules lack the thermal energy to cross the transition state barrier for rearrangement [3]. Action: For storage >1 month, move to -80°C.

Q3: I don't have a desiccator. How do I thaw safely?

Status: Workaround available. Action: Place the frozen vial inside a 50 mL centrifuge tube containing a layer of desiccant beads at the bottom. Cap the 50 mL tube tightly and let that assembly warm to room temperature. This creates a mini-desiccator environment.

Q4: Why did my compound precipitate in DMSO?

Status: Water Contamination. Reasoning: Dibenzo epoxides are highly hydrophobic. If your DMSO has absorbed significant atmospheric moisture (becoming "wet DMSO"), the solubility of the epoxide decreases drastically, causing precipitation. This precipitate is likely a mixture of epoxide and hydrolyzed tetrols [4]. Action: Do not redissolve by heating. Centrifuge, remove supernatant, and analyze the solid. It is likely unusable.

Decision Tree for Handling

Figure 2: Decision matrix for the receipt, storage, and usage of sensitive epoxides.

References

-

National Institutes of Health (NIH). Arene Oxides as Intermediates in the Metabolism of Aromatic Substrates: Alkyl and Oxygen Migrations during Isomerization of Alkylated Arene Oxides.[2] Proc Natl Acad Sci U S A. 1971 Oct; 68(10): 2545–2548.[3]

-

SpecialChem. Prevent Degradation via Hydrolysis. 2025.[4]

-

SelleckChem. Storage and Stability of Small Molecules in DMSO. 2024.[5]

-

BenchChem. Optimizing storage conditions for long-term stability of aromatic compounds. 2025.[4]

Sources

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. Arene Oxides as Intermediates in the Metabolism of Aromatic Substrates: Alkyl and Oxygen Migrations during Isomerization of Alkylated Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arene oxides as intermediates in the metabolism of aromatic substrates: alkyl and oxygen migrations during isomerization of alkylated arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Improving Solubility of Dibenzo(a,d)cycloheptene Oxide for Bioassays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals who are encountering solubility challenges with dibenzo(a,d)cycloheptene oxide in bioassays. The highly lipophilic nature of this compound presents a significant hurdle for achieving accurate and reproducible results in aqueous-based experimental systems. This document offers a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I dissolved my dibenzo(a,d)cycloheptene oxide in DMSO to make a stock solution, but it precipitated immediately upon dilution into my aqueous assay buffer. What's happening?

This is a common phenomenon known as "crashing out" and is expected for a highly lipophilic compound like dibenzo(a,d)cycloheptene oxide. Your concentrated stock in 100% DMSO is stable because the organic solvent can effectively solvate the non-polar molecule. However, when you introduce this stock into a predominantly aqueous environment (your buffer), the solvent polarity dramatically increases. Water molecules cannot effectively surround and dissolve the lipophilic compound, causing it to precipitate out of the solution.[1][2] This can lead to inaccurate compound concentrations and unreliable assay results.[3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

There is no single answer to this, as DMSO tolerance is highly cell-line specific and also depends on the duration of the assay.[4][5][6] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5%, with some hardy lines tolerating up to 1%.[7][8] However, for sensitive cell lines or long-term incubation assays, it is crucial to keep the final DMSO concentration at or below 0.1%.[4][5] It is strongly recommended to perform a DMSO toxicity curve for your specific cell line to determine the maximum non-toxic concentration before proceeding with your experiments.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

Issue: Compound Precipitation Upon Dilution in Aqueous Media

Root Cause Analysis: The fundamental issue is the poor aqueous solubility of the lipophilic dibenzo(a,d)cycloheptene oxide. The goal is to create a stable solution or dispersion of the compound at the desired final concentration in your assay buffer.

Solution Pathway: A systematic approach, starting with simple solvent adjustments and progressing to more advanced formulation strategies, is recommended.

The simplest approach is to determine the highest permissible concentration of a water-miscible organic solvent (co-solvent) that your assay can tolerate.[9]

Experimental Protocol: Determining Maximum Tolerable Co-Solvent Concentration

-

Prepare a Co-solvent Dilution Series: Create a series of dilutions of your chosen co-solvent (e.g., DMSO, ethanol) in your complete assay medium. A typical range would be from 2% down to 0.05% (v/v).

-

Cell Treatment: Add the co-solvent dilutions to your cells and incubate for the same duration as your planned experiment.

-

Viability Assessment: Utilize a standard cell viability assay (e.g., MTT, MTS, or a fluorescence-based assay) to measure cell health.

-

Data Analysis: Determine the highest co-solvent concentration that does not significantly reduce cell viability compared to the untreated control. This will be your maximum working concentration.

Decision Workflow: Co-Solvent Strategy

Caption: Initial decision-making process for co-solvent optimization.

Alternative Co-Solvents: If DMSO proves too toxic or ineffective, consider other less-toxic, water-miscible solvents.

| Co-Solvent | Typical Max Concentration in Cell Assays | Notes |

| Ethanol | < 1% | Generally less toxic than DMSO but may have lower solubilizing power for highly lipophilic compounds.[10] |

| PEG 400 (Polyethylene Glycol 400) | 1-5% | A viscous polymer with low toxicity, often used in formulations.[9][11] |

| Dimethylformamide (DMF) | < 0.5% | A strong solvent, but generally more toxic than DMSO. Use with caution.[10] |

If co-solvents alone are insufficient, more advanced formulation techniques are necessary. These aim to create stable microscopic dispersions of the compound in the aqueous buffer.

Strategy A: Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).[12][13] The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, effectively solubilizing them in the bulk aqueous phase.[14][15]

Commonly Used Surfactants in Bioassays:

| Surfactant | Type | Notes |

| Tween® 20/80 | Non-ionic | Widely used due to their low toxicity and effectiveness.[1] |

| Pluronic® F-68 | Non-ionic | A block copolymer often used in cell culture for its gentle nature. |

| Sodium Dodecyl Sulfate (SDS) | Anionic | A powerful solubilizing agent, but often denaturing to proteins and can be cytotoxic.[12] |

Experimental Protocol: Surfactant-based Solubilization

-

Prepare Surfactant-Containing Buffer: Dissolve the chosen surfactant in your assay buffer at a concentration above its CMC.

-

Prepare Concentrated Drug Stock: Dissolve the dibenzo(a,d)cycloheptene oxide in a minimal amount of a suitable organic solvent (e.g., DMSO).

-

Dilution with Vortexing: While vigorously vortexing the surfactant-containing buffer, slowly add the concentrated drug stock. The mechanical agitation helps to promote the formation of drug-loaded micelles.

Strategy B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[19][20]

Commonly Used Cyclodextrins:

| Cyclodextrin | Key Features |

| β-Cyclodextrin (β-CD) | Natural cyclodextrin with limited aqueous solubility. |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified version with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for in vitro and in vivo studies.[16] |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another modified cyclodextrin with high aqueous solubility and a good safety profile.[18] |

Workflow for Cyclodextrin-Based Solubilization

Caption: Step-by-step workflow for utilizing cyclodextrins to enhance solubility.

Summary of Troubleshooting Approaches

| Strategy | Principle of Action | Key Advantages | Potential Disadvantages |

| Co-solvent Optimization | Increasing the proportion of a water-miscible organic solvent. | Simple, rapid, and requires minimal formulation development. | Limited by the inherent toxicity of the organic solvent to the biological system. |

| Surfactant Micellization | Encapsulation of the hydrophobic compound within micelles. | Can significantly increase the apparent solubility of highly lipophilic compounds. | Surfactants can have their own biological effects or interfere with assay components. |

| Cyclodextrin Inclusion Complexation | Formation of a host-guest complex with the hydrophobic molecule. | Generally low toxicity and can be highly effective. May also improve compound stability.[17][18] | May not be suitable for all molecular geometries. Can be a more expensive option. |

By systematically working through these troubleshooting steps, researchers can develop a robust and reproducible method for solubilizing dibenzo(a,d)cycloheptene oxide, leading to more accurate and reliable bioassay data.

References

- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Published October 1, 2010.

- Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.

- Vertex AI Search. Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps.

- Vertex AI Search. Cyclodextrin-Based Solubilization & Drug Delivery Solutions - Catalysts. Published February 2, 2026.

- Vertex AI Search. The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients. Published October 23, 2024.

- Vertex AI Search. Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Published June 17, 2015.

- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Published March 15, 2024.

- Vertex AI Search. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. Published January 1, 2016.

- Vertex AI Search. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Published May 29, 2024.

- Vertex AI Search. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Published November 11, 2020.

- Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Published July-September 2012.

- Vertex AI Search. Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit. Published April 27, 2021.

- Vertex AI Search. DMSO in cell based assays - Scientist Solutions. Published January 16, 2025.

- Vertex AI Search. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.

- Vertex AI Search. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC. Published December 17, 2019.

- Vertex AI Search. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Publishing.

- Vertex AI Search. Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. Published October 5, 2023.

- Vertex AI Search. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - MDPI. Published November 29, 2022.

- Vertex AI Search. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC.

- Vertex AI Search. DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle... - ECHEMI.

- Vertex AI Search. How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. Published December 7, 2015.

- Vertex AI Search. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Published May 15, 2006.

- Vertex AI Search. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Published December 19, 2024.

- Vertex AI Search. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher.

- Vertex AI Search. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.

- Vertex AI Search. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Published April 24, 2024.

- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. Published June 16, 2023.

- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. Published December 26, 2020.

- Vertex AI Search. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents.

- Vertex AI Search. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Published May 1, 2010.

- Vertex AI Search. Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. Published February 1, 2021.

- Vertex AI Search. Dibenzocycloheptatriene - ChemBK. Published April 10, 2024.

- Vertex AI Search. The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. Published September 18, 2017.

- Vertex AI Search. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. Published April 30, 2016.

- Vertex AI Search. Review on Enhancement of Solubilization Process - Science Alert. Published May 24, 2014.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 6. reddit.com [reddit.com]

- 7. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]